

Comparative Analysis of PROTAC HPK1 Degrader-2 Cross-reactivity with MAP4K Family Members

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of **PROTAC HPK1 Degrader-2** with other members of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family. Due to the structural homology within the kinase domains of this family, assessing the selectivity of targeted degraders is crucial for preclinical development and predicting potential off-target effects.

Introduction to PROTAC HPK1 Degrader-2 and the MAP4K Family

PROTAC HPK1 Degrader-2, also identified as compound 3 in patent filings by BeiGene, Ltd., is a proteolysis-targeting chimera designed to induce the degradation of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1.[1][2][3] HPK1 is a negative regulator of T-cell receptor signaling, and its degradation is a promising strategy for enhancing anti-tumor immunity.[4]

The MAP4K family consists of several serine/threonine kinases with diverse roles in cellular signaling. Key members include:

MAP4K1 (HPK1): A negative regulator of T-cell activation.



- MAP4K2 (GCK): Involved in immune and inflammatory responses.
- MAP4K3 (GLK): Plays a role in T-cell activation.
- MAP4K4 (HGK): Implicated in cell migration and stress responses.
- MAP4K5 (KHS): Function is less characterized but is involved in JNK signaling.
- MAP4K6 (MINK): Involved in neuronal development.

Given the therapeutic goal of selectively targeting HPK1 to enhance immune function, it is critical to evaluate the potential for **PROTAC HPK1 Degrader-2** to induce the degradation of other MAP4K family members, which could lead to unintended biological consequences.

Cross-reactivity Profile

While a comprehensive, quantitative cross-reactivity dataset for **PROTAC HPK1 Degrader-2** against all MAP4K family members is not publicly available, data from a closely related, highly selective pyrazine-based HPK1 PROTAC degrader, referred to as compound 10m, provides significant insight into the potential selectivity of this class of molecules.[5]

Table 1: Degradation Selectivity of a Representative Pyrazine-based HPK1 PROTAC (Compound 10m) against MAP4K Family Members

HPK1MAP4K1YesGCKMAP4K2NoGLKMAP4K3NoHGKMAP4K4NoKHSMAP4K5Data not available	Kinase Target	Gene Name	Degradation Observed (at concentrations up to 10 µM)
GLK MAP4K3 No HGK MAP4K4 No	HPK1	MAP4K1	Yes
HGK MAP4K4 No	GCK	MAP4K2	No
	GLK	MAP4K3	No
KHS MAP4K5 Data not available	HGK	MAP4K4	No
	KHS	MAP4K5	Data not available
MINK MAP4K6 Data not available	MINK	MAP4K6	Data not available



This data is based on Western blot analysis of Jurkat cells treated with compound 10m for 24 hours.[5]

The findings for compound 10m suggest that a high degree of selectivity for HPK1 over other closely related MAP4K family members is achievable with pyrazine-based PROTACs.[5] Other research on distinct HPK1 PROTACs, such as compound E3, has also demonstrated over 1000-fold selectivity for HPK1 degradation over GLK.[6]

Signaling Pathways and Experimental Workflows

To understand the context of this cross-reactivity analysis, the following diagrams illustrate the simplified HPK1 signaling pathway and the experimental workflows used to assess PROTAC selectivity.



TCR Activation Activates HPK1 (MAP4K1) Phosphorylates SLP-76 Leads to SLP-76 Degradation Inhibits Downstream Signaling (e.g., ERK activation) Promotes T-Cell Activation

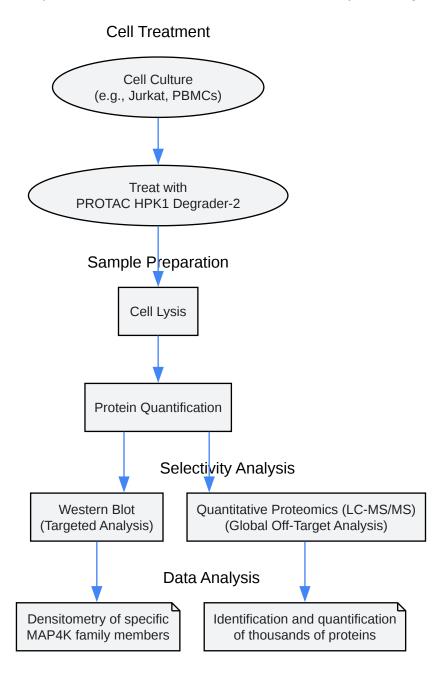
HPK1 Signaling Pathway in T-Cells

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HPK1 negatively regulates T-cell activation.



Experimental Workflow for PROTAC Selectivity Profiling



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Workflow for assessing PROTAC cross-reactivity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PROTAC selectivity.



Western Blot for PROTAC-mediated Degradation

This protocol is used to assess the degradation of specific target proteins, such as HPK1 and other MAP4K family members, following treatment with a PROTAC.[7][8]

- Cell Culture and Treatment:
 - Culture human cell lines (e.g., Jurkat T-cells or Peripheral Blood Mononuclear Cells -PBMCs) in appropriate media.
 - Seed cells in 6-well plates and allow them to adhere or stabilize.
 - Treat cells with varying concentrations of PROTAC HPK1 Degrader-2 or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24 hours).
- Cell Lysis and Protein Quantification:
 - After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
 - Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
 - Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
- SDS-PAGE and Western Blotting:
 - Normalize the protein concentration of all samples.
 - Denature the protein samples by boiling in Laemmli buffer.
 - Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.



- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies specific for HPK1, MAP4K2, MAP4K3,
 MAP4K4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase
 (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities using densitometry software.
 - Normalize the intensity of the target protein band to the corresponding loading control band.
 - Calculate the percentage of protein degradation relative to the vehicle-treated control.

Quantitative Mass Spectrometry Proteomics for Off- Target Analysis

This method provides an unbiased, global view of the proteome to identify unintended protein degradation events.[6][9][10][11]

- Sample Preparation:
 - Treat cells with PROTAC HPK1 Degrader-2 and appropriate controls as described for the Western blot protocol.
 - Lyse the cells and extract the proteins.
 - Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
 - Digest the proteins into peptides using an enzyme such as trypsin.



- Clean up the peptide samples using solid-phase extraction.
- LC-MS/MS Analysis:
 - Analyze the peptide samples using a high-resolution mass spectrometer (e.g., an
 Orbitrap) coupled with a liquid chromatography system.
 - The peptides are separated by liquid chromatography and then ionized and analyzed by the mass spectrometer to determine their mass-to-charge ratio and fragmentation patterns.
- Data Analysis:
 - Process the raw mass spectrometry data using specialized software (e.g., MaxQuant) to identify the peptides and, by inference, the proteins present in the sample.
 - Quantify the relative abundance of each identified protein across the different treatment conditions (e.g., label-free quantification or tandem mass tagging - TMT).
 - Perform statistical analysis to identify proteins with a statistically significant decrease in abundance in the PROTAC-treated samples compared to the controls. These are potential off-targets.

Conclusion

The available data on a representative pyrazine-based HPK1 PROTAC degrader strongly suggests that a high degree of selectivity for HPK1 over other MAP4K family members is achievable. This is a critical feature for a therapeutic candidate, as it minimizes the risk of off-target effects that could arise from the degradation of other kinases in the same family. While direct quantitative data for **PROTAC HPK1 Degrader-2** is not yet in the public domain, the provided experimental protocols offer a robust framework for researchers to conduct their own comprehensive selectivity profiling. Such studies are essential for the continued development of safe and effective HPK1-targeting immunotherapies.

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